molecular formula C19H17N7O2 B1147642 4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol CAS No. 188112-92-7

4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol

Cat. No.: B1147642
CAS No.: 188112-92-7
M. Wt: 375.38
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Description

Historical Development of Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Derivatives

The pyrazolo-triazolo-pyrimidine scaffold emerged in the 1990s as a structural analog of nonselective adenosine receptor antagonists like CGS15943. Early derivatives, such as 8FB-PTP, demonstrated affinity for A2A receptors but lacked selectivity. Breakthroughs occurred with the introduction of arylalkyl substituents at the N7 position, yielding SCH 58261 (Ki = 0.5 nM for human A2A receptors), which became a benchmark for selective antagonism.

The target compound evolved from systematic modifications to improve solubility and receptor selectivity. Replacement of the methoxy group in SCH 442416 with a phenolic hydroxyl group (as seen in 4-[3-[7-amino…]phenol) enhanced hydrogen-bonding potential while retaining A2A affinity. This innovation addressed pharmacokinetic challenges in early analogs, enabling broader therapeutic exploration.

Structural Classification and Nomenclature Systems

The compound’s IUPAC name reflects its intricate polycyclic system:

  • Core structure : A hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene framework comprising:
    • Pyrazole (positions 1–2, 7–8)
    • Triazolo[1,5-c]pyrimidine (positions 3–6, 9–11)
  • Substituents :
    • Furan-2-yl at C4
    • 3-(4-hydroxyphenyl)propyl at N10

Table 1: Structural Components and Nomenclature

Component Position Role in Pharmacophore
Pyrazole ring N7–N8 Anchors arylalkyl substituents
Triazolo-pyrimidine N5–C9 Mediates adenosine receptor binding
4-Hydroxyphenylpropyl N10 Enhances solubility and selectivity

The numbering follows Hantzsch-Widman rules, prioritizing heteroatoms (N > O) and assigning the lowest possible indices to substituents.

Position in Adenosine A2A Receptor Antagonist Research

Adenosine A2A receptors regulate dopamine signaling and immune responses, making them targets for Parkinson’s disease and cancer immunotherapy. The compound’s binding profile derives from:

  • Key interactions :
    • Hydrogen bonding between the phenolic hydroxyl and His264 (transmembrane helix 6).
    • π-Stacking of the furan ring with Phe168 (helix 5).
  • Selectivity : >23,000-fold selectivity for A2A over A1 receptors, attributed to steric clashes with A1-specific residues.

Table 2: Comparative Binding Affinities of Analogues

Compound A2A Ki (nM) A1 Ki (nM) Selectivity Ratio (A2A/A1)
SCH 58261 0.5 1,100 2,200
SCH 442416 0.048 741 15,438
4-[3-[7-Amino…]phenol 0.94 741 788

Data adapted from PubChem.

Current Research Landscape and Significance

Recent studies highlight applications beyond neurology:

  • Oncology :
    • Pyrazolo-triazolo-pyrimidines inhibit CDK2 (IC50 = 57 nM for compound 14) and EGFR (IC50 = 7 μM for compound 1), disrupting cancer cell proliferation.
  • Immunotherapy :
    • A2A antagonism enhances T-cell activation in tumor microenvironments, synergizing with checkpoint inhibitors.
  • Molecular Probes :
    • Radiolabeled derivatives (e.g., [18F]FPSCH) enable PET imaging of A2A receptor density in Parkinson’s models.

Ongoing challenges include optimizing blood-brain barrier penetration and mitigating off-target effects at A2B/A3 subtypes.

Properties

IUPAC Name

4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c20-19-23-17-14(18-22-16(24-26(18)19)15-4-2-10-28-15)11-21-25(17)9-1-3-12-5-7-13(27)8-6-12/h2,4-8,10-11,27H,1,3,9H2,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDUXMMFIPBLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[4,3-e][1,2,] triazolo[1,5-c]pyrimidine Skeleton

A mixture of 2,3-dichloroquinoxaline (10 mmol) and 4-aminoacetophenone (15 mmol) in absolute ethanol is refluxed for 6 hours to yield 2-(4-acetylphenylamino)-3-chloroquinoxaline. Subsequent treatment with ammonium acetate (77 mmol) and malononitrile (10 mmol) in glacial acetic acid under reflux forms the pyridine ring via a Kröhnke-type cyclization. The reaction proceeds via nucleophilic attack of the enamine intermediate on the activated nitrile, followed by aromatization (Scheme 1).

Table 1: Reaction conditions for hexazatricyclo core formation

ReagentSolventTemperatureTime (h)Yield (%)
MalononitrileAcetic acidReflux468
Benzoylacetonitrilen-ButanolReflux372
Ethyl cyanoacetateAcetic acidReflux565

Functionalization with the Propylphenol Side Chain

Mitsunobu Reaction for Ether Linkage

The phenol group is introduced via a Mitsunobu reaction. The hydroxyl group of 4-hydroxyphenylpropanoic acid is protected as a tert-butyldiphenylsilyl (TBDPS) ether, followed by coupling with 3-bromopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Deprotection with tetrabutylammonium fluoride (TBAF) yields the free phenol.

HBTU-Mediated Amide Coupling

The propyl spacer is attached through an HBTU-mediated coupling between the hexazatricyclo amine (10 mmol) and 3-(4-hydroxyphenyl)propanoic acid (10 mmol) in dimethylformamide (DMF). The reaction proceeds at 0°C for 2 hours, achieving 85% yield (Scheme 2).

Table 2: Optimization of coupling conditions

Coupling ReagentBaseTemperatureYield (%)
HBTUDIPEA0°C85
EDCI/HOBtNMMRT72
DCCPyridineRT68

Final Assembly and Deprotection

The propylphenol side chain is conjugated to the hexazatricyclo core via a nucleophilic aromatic substitution. A mixture of the bromohexazatricyclo derivative (5 mmol) and 3-(4-hydroxyphenyl)propan-1-amine (5 mmol) in DMF is heated at 80°C for 12 hours, followed by catalytic hydrogenation to reduce residual double bonds. Final deprotection of the TBDPS group with TBAF affords the target compound in 78% overall yield.

Critical parameters:

  • Reaction temperature >70°C ensures complete substitution.

  • Palladium-on-carbon (10% w/w) under H₂ (1 atm) achieves full reduction in 2 hours.

Analytical Characterization

The synthesized compound is characterized by:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 1H, furan), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂).

  • HRMS (ESI): m/z calcd for C₂₂H₂₁N₇O₅ [M+H]+: 464.1678; found: 464.1681.

Challenges and Optimization

  • Regioselectivity in cyclization: Excess ammonium acetate (1.5 equiv) suppresses side reactions during pyridine formation.

  • Phenol protection: TBDPS ethers provide superior stability over benzyl ethers in acidic conditions.

  • Coupling efficiency: Pre-activation of the carboxylic acid with HBTU for 10 minutes improves yields by 15% .

Chemical Reactions Analysis

Types of Reactions

4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions on the furan ring can introduce various functional groups .

Scientific Research Applications

4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Topological Polar Surface Area (Ų)
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-pentaen-10-yl]propyl]phenol (Target) Hexazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 4-(furan-2-yl), 10-(3-(4-hydroxyphenyl)propyl) ~360 (estimated) ~120 (estimated)
4-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-pentaen-4-yl)phenol (CAS: 896827-92-2) Tetrazatetracyclo[7.7.0]hexadeca-pentaene 10-thia, 4-phenyl 322.4 91.6
125I-ZM241385 (A2a adenosine receptor antagonist) Triazolo[2,3-a][1,3,5]triazine 2-furyl, 4-(2-aminoethyl)phenol 509.3 (iodinated form) 112.3

Key Observations :

  • The thia analog’s sulfur atom increases lipophilicity (XLogP3: 4 vs. ~3 estimated for the target) , favoring blood-brain barrier penetration.
  • The triazolo-triazine core in 125I-ZM241385 demonstrates high A2a receptor affinity (Kd < 1 nM), suggesting the target compound may similarly target adenosine receptors but with altered selectivity due to structural differences .
Substituent Effects: Hydroxyl vs. Methoxy
Compound Name Substituent at Position 4 Key Properties
Target Compound 4-(furan-2-yl) Enhanced H-bonding (phenolic -OH), pKa ~10
4-(furan-2-yl)-10-[3-(4-methoxyphenyl)propyl]-hexazatricyclo[...]-7-amine (Methoxy Analog) 4-(furan-2-yl) Reduced solubility, increased lipophilicity (methoxy group)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one (IIj) 4-hydroxyphenyl Higher metabolic stability vs. methoxy

Key Observations :

  • The phenolic -OH in the target compound improves aqueous solubility and enables hydrogen bonding with biological targets, whereas the methoxy analog may exhibit longer plasma half-life due to reduced Phase II metabolism .
  • The methoxy analog’s higher lipophilicity could enhance CNS activity but reduce renal clearance .
Pharmacological Profile Comparison
Compound Name Biological Target Affinity/Activity
Target Compound Hypothesized: A2a adenosine receptor Unknown; inferred from structural similarity to 125I-ZM241385
125I-ZM241385 A2a adenosine receptor Kd = 0.8 nM (canine), >10,000-fold selectivity over A1/A3
5-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)-5-azahexacyclo[...]-4-ol (Compound 24) Sigma-1 receptor IC50 = 120 nM (calcium channel modulation)

Key Observations :

  • Compound 24’s hexacyclic structure with a piperidine side chain demonstrates sigma-1 affinity, highlighting the impact of side-chain modifications on target specificity .

Biological Activity

The compound 4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its implications in medicinal chemistry.

Molecular Structure

The molecular formula of the compound is C19H23N3O2C_{19}H_{23}N_3O_2 with a molecular weight of approximately 357.47 g/mol. The structure features multiple functional groups, including an amino group and a furan ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The specific methods can vary based on the desired purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial effects : The furan moiety is often linked to enhanced antimicrobial activity against a range of pathogens.

Case Studies

  • Anti-inflammatory Activity :
    • A study conducted by Igidov et al. (2022) demonstrated that derivatives of furan-containing compounds exhibited significant anti-inflammatory effects in vitro. The compound's ability to inhibit cyclooxygenase enzymes was highlighted as a key mechanism .
  • Antimicrobial Properties :
    • Research by Gavkus et al. (2012) explored the antimicrobial potential of furan derivatives, noting that compounds similar to the one displayed activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine productionIgidov et al., 2022
AntimicrobialActivity against bacteriaGavkus et al., 2012
AnalgesicPain relief in animal modelsVarious studies on similar compounds

Q & A

Q. What controls are essential for assessing photostability in UV-Vis studies?

  • Design : Include dark controls (foil-wrapped samples) and irradiate using a xenon lamp (300–800 nm, 1.5 W/m2^2) to simulate sunlight. For a related phenol derivative, photodegradation half-life (t1/2) decreased from 120 h (dark) to 24 h (UV-exposed) . Use HPLC-MS to identify degradation products .

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